

Foundational Research on WCK-5153: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	WCK-5153	
Cat. No.:	B15566810	Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-5153 is a novel diazabicyclooctane (DBO) that functions as a β -lactam enhancer, demonstrating significant potential in combating infections caused by multidrug-resistant (MDR) Gram-negative pathogens. Unlike conventional β -lactamase inhibitors, **WCK-5153**'s primary mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. This targeted action leads to the formation of non-viable spherical cells and potent bactericidal activity. When combined with β -lactam antibiotics such as cefepime, **WCK-5153** restores and enhances their efficacy against a wide range of challenging Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales. This guide provides an in-depth overview of the foundational research on **WCK-5153**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols utilized in its preclinical evaluation.

Mechanism of Action: The β-Lactam Enhancer Effect

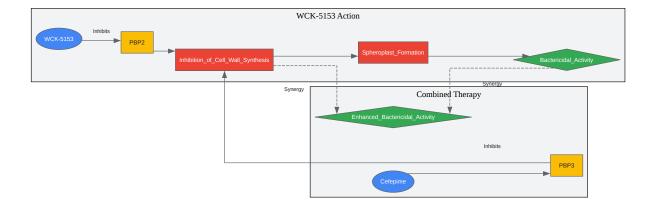
WCK-5153 represents an innovative strategy to overcome β -lactam resistance in Gramnegative bacteria. Its " β -lactam enhancer" activity is primarily attributed to its high affinity for



and inhibition of PBP2.[1][2][3] This distinguishes it from traditional β -lactamase inhibitors.

The key aspects of its mechanism include:

- Specific PBP2 Inhibition: **WCK-5153** selectively binds to PBP2 in Gram-negative bacteria, an essential enzyme for maintaining the rod-like shape of the bacterial cell wall.[1][4] This inhibition disrupts peptidoglycan synthesis, leading to the formation of osmotically unstable spheroplasts and subsequent cell lysis.[1][5]
- Synergistic Activity with β-Lactams: When combined with a β-lactam antibiotic that primarily targets other PBPs (e.g., cefepime, which targets PBP3), **WCK-5153** creates a synergistic effect.[6] The simultaneous inhibition of multiple critical PBPs overwhelms the bacterium's cell wall maintenance machinery, resulting in enhanced bactericidal activity.[6][7]
- β-Lactamase Inhibition: While its primary role is as a β-lactam enhancer, WCK-5153 also possesses inhibitory activity against Ambler class A and C β-lactamases.[7][8]





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Mechanism of **WCK-5153** as a β -lactam enhancer.

Quantitative Data Summary In Vitro Susceptibility Testing

The combination of cefepime and zidebactam (WCK 5222), a compound structurally and functionally similar to **WCK-5153**, has been extensively studied. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against various Gram-negative pathogens.

Table 1: MICs of Cefepime/Zidebactam against Enterobacterales[9][10]

Organism Group	Cefepime/Zidebactam MIC50 (μg/mL)	Cefepime/Zidebactam MIC90 (µg/mL)
All Enterobacterales	0.5	2
Metallo-β-lactamase (MBL) producers	0.5	2

Table 2: MICs of Cefepime/Zidebactam against Pseudomonas aeruginosa[9]

Organism Group	Cefepime/Zidebactam MIC50 (µg/mL)	Cefepime/Zidebactam MIC90 (µg/mL)
All P. aeruginosa	8	16
Metallo-β-lactamase (MBL) producers	8	16

Table 3: MICs of Cefepime/Zidebactam against Acinetobacter baumannii[9]

Organism Group	Cefepime/Zidebactam MIC90 (µg/mL)
All A. baumannii	64



Table 4: WCK-5153 Standalone and Combination MICs against P. aeruginosa[1][11]

Strain	WCK-5153 MIC (μg/mL)	Cefepime MIC (µg/mL)	Cefepime + 8 μg/mL WCK-5153 MIC (μg/mL)
PAO1 (Wild-type)	2-4	1	≤0.25
PAO1 mexR (Efflux)	8	16	1
PAO1 dacB (AmpC hyperproducer)	4	16	0.5
ST175 (blaVIM-2)	16	128	4
ST111 (blaVIM-1)	32	>256	8

Penicillin-Binding Protein Affinity

WCK-5153 demonstrates high binding affinity for PBP2 of Gram-negative pathogens.

Table 5: PBP2 Inhibition by WCK-5153[12][13][14]

Organism	IC50 (μg/mL)
P. aeruginosa	0.01 - 0.14
A. baumannii	0.01

In Vivo Efficacy in Murine Infection Models

Studies in neutropenic murine thigh and lung infection models have demonstrated the in vivo efficacy of cefepime/zidebactam (WCK 5222) against carbapenem-resistant A. baumannii.

Table 6: In Vivo Efficacy of Cefepime/Zidebactam against Carbapenem-Resistant A. baumannii in a Neutropenic Murine Thigh Infection Model[8]

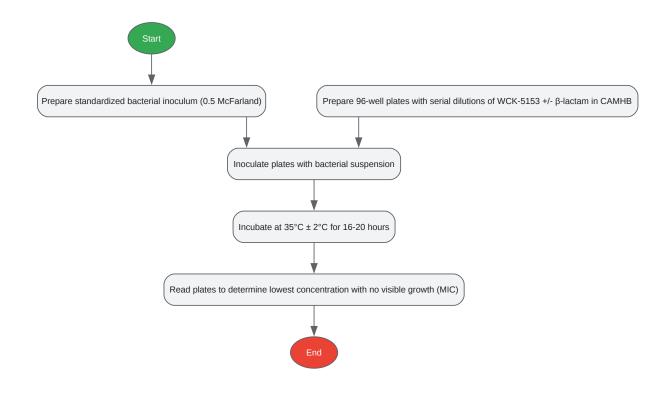


Treatment Group	Mean Change in Bacterial Burden (log10 CFU/thigh) at 24h
Untreated Control	+2.34 ± 0.93
Cefepime Monotherapy	+1.36 ± 1.40
Zidebactam Monotherapy	+2.04 ± 0.80
Cefepime/Zidebactam (WCK 5222)	-2.09 ± 1.01

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][11]





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Workflow for Broth Microdilution MIC Testing.

Protocol:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from 3-5 isolated colonies on a non-selective agar plate.
- Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of WCK-5153, with or without a fixed concentration of a partner β-lactam, in cation-adjusted Mueller-Hinton broth (CAMHB).



- Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
- Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of **WCK-5153** alone and in combination over time.[1][11]

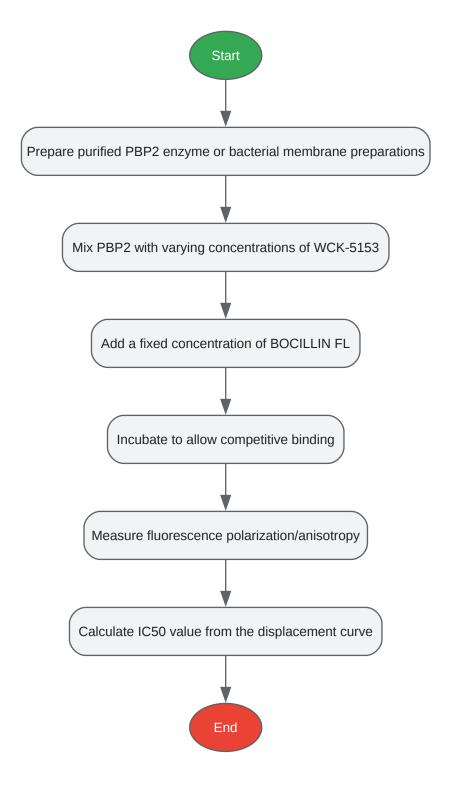
Protocol:

- Culture Preparation: Grow bacterial cultures to the logarithmic phase and dilute to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.
- Drug Exposure: Add **WCK-5153** and/or a partner β-lactam at desired concentrations (e.g., 2x or 4x the MIC).
- Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
- Quantification: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the viable colony counts (CFU/mL).
- Analysis: Plot the log10 CFU/mL against time to generate killing curves. Bactericidal activity
 is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

PBP Binding Affinity Assay (BOCILLIN FL Displacement Assay)

This competitive binding assay determines the affinity of **WCK-5153** for PBP2 using a fluorescent penicillin analog, BOCILLIN FL.[7][15]





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Workflow for PBP Binding Affinity Assay.

Protocol:



- Reagent Preparation: Prepare purified PBP2 enzyme and solutions of WCK-5153 at various concentrations.
- Competition Reaction: In a microplate, incubate the PBP2 enzyme with different concentrations of WCK-5153.
- Fluorescent Labeling: Add a fixed concentration of BOCILLIN FL to each well to compete with WCK-5153 for binding to PBP2.
- Incubation: Allow the reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization or anisotropy using a suitable plate reader. A decrease in the signal indicates displacement of BOCILLIN FL by WCK-5153.
- Data Analysis: Plot the fluorescence signal against the concentration of WCK-5153 to determine the 50% inhibitory concentration (IC50).

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.[2][16]

Protocol:

- Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
- Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 106 107 CFU).
- Treatment: At a specified time post-infection (e.g., 2 hours), administer **WCK-5153**, a partner β-lactam, or the combination via a relevant route (e.g., subcutaneous or intravenous).
- Euthanasia and Tissue Harvest: At the end of the treatment period (e.g., 24 hours), euthanize the mice and aseptically remove the infected thigh muscle.
- Bacterial Load Determination: Homogenize the thigh tissue, perform serial dilutions, and plate on agar to quantify the bacterial load (CFU/thigh).



• Efficacy Evaluation: Compare the bacterial counts in the treated groups to the untreated control group to determine the reduction in bacterial burden.

Conclusion

The foundational research on **WCK-5153** strongly supports its development as a novel β -lactam enhancer for the treatment of serious Gram-negative infections. Its unique mechanism of potent PBP2 inhibition leads to significant in vitro and in vivo bactericidal activity, particularly when combined with β -lactam antibiotics. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the potential of **WCK-5153** to address the critical unmet medical need for new agents effective against multidrug-resistant Gram-negative pathogens. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

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